N-benzyl-4-(dimethylamino)benzenecarbothioamide
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Overview
Description
N-benzyl-4-(dimethylamino)benzenecarbothioamide is an organic compound characterized by the presence of a benzyl group attached to a benzenecarbothioamide structure, which also includes a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(dimethylamino)benzenecarbothioamide typically involves the reaction of 4-(dimethylamino)benzenecarbothioamide with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:
4-(dimethylamino)benzenecarbothioamide+benzyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-benzyl-4-(dimethylamino)benzenecarbothioamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position. Common reagents include halogens and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Benzyl chloride, sodium hydroxide, ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-4-(dimethylamino)benzenecarbothioamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine
In medicine, this compound has potential applications as a precursor for the development of pharmaceutical agents. Its structural features make it a candidate for drug design and discovery.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-benzyl-4-(dimethylamino)benzenecarbothioamide involves its interaction with molecular targets such as enzymes and receptors. The benzyl group can enhance the compound’s
Properties
Molecular Formula |
C16H18N2S |
---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
N-benzyl-4-(dimethylamino)benzenecarbothioamide |
InChI |
InChI=1S/C16H18N2S/c1-18(2)15-10-8-14(9-11-15)16(19)17-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,17,19) |
InChI Key |
MGTSLWCCXVZUAA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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